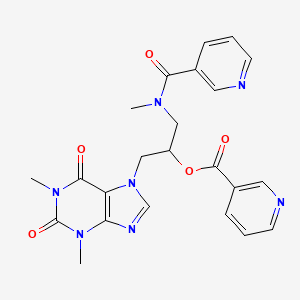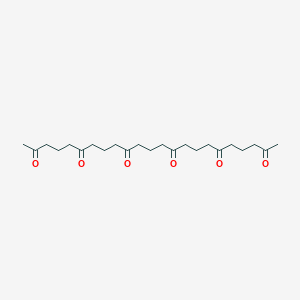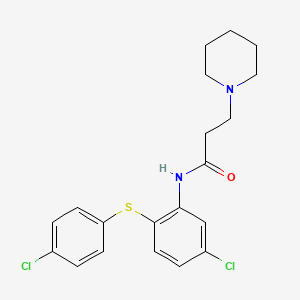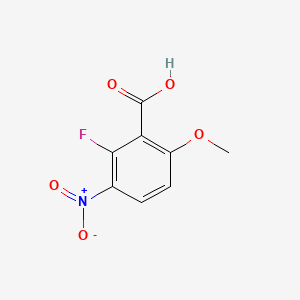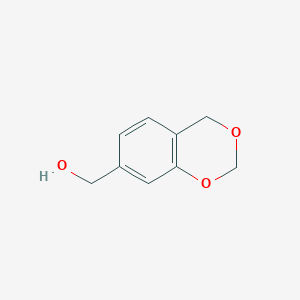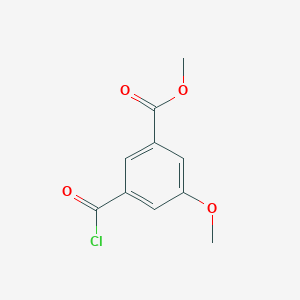
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate is an organic compound with the molecular formula C10H9ClO4. It is a derivative of benzoic acid and contains both a methoxy group and a chlorocarbonyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(chlorocarbonyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the chlorination of methyl 3-hydroxy-5-methoxybenzoate using thionyl chloride or oxalyl chloride. This reaction introduces the chlorocarbonyl group into the molecule, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-(chlorocarbonyl)-5-methoxybenzoic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at room temperature or under mild heating.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in these reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
3-(Chlorocarbonyl)-5-methoxybenzoic acid: Formed from hydrolysis.
Hydroxymethyl derivatives: Formed from reduction.
Aplicaciones Científicas De Investigación
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis or nucleophilic substitution.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with anti-inflammatory, analgesic, or antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of methyl 3-(chlorocarbonyl)-5-methoxybenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorocarbonyl group acts as an electrophile, attracting nucleophiles to form new bonds. In hydrolysis reactions, the ester bond is cleaved by water molecules, resulting in the formation of carboxylic acid and alcohol.
Comparación Con Compuestos Similares
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate can be compared with other similar compounds such as:
Methyl 3-(chlorocarbonyl)benzoate: Lacks the methoxy group, which affects its reactivity and applications.
Methyl 5-methoxybenzoate: Lacks the chlorocarbonyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chlorocarbonyl)-5-methoxybenzoic acid: The acid form of the compound, which has different solubility and reactivity properties.
The presence of both the methoxy and chlorocarbonyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Propiedades
Número CAS |
71590-09-5 |
|---|---|
Fórmula molecular |
C10H9ClO4 |
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
methyl 3-carbonochloridoyl-5-methoxybenzoate |
InChI |
InChI=1S/C10H9ClO4/c1-14-8-4-6(9(11)12)3-7(5-8)10(13)15-2/h3-5H,1-2H3 |
Clave InChI |
JGGMEAYIZCRMDD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


